molecular formula C3H9O3Si3 B1588221 Cyclosiloxanes, Me hydrogen CAS No. 68037-53-6

Cyclosiloxanes, Me hydrogen

Cat. No. B1588221
CAS RN: 68037-53-6
M. Wt: 177.36 g/mol
InChI Key: ZRIIPLPRZYINCF-UHFFFAOYSA-N
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Description

Cyclosiloxanes, Me hydrogen (also known as methylhydrocyclosiloxanes) are organic compounds with a backbone structure of silicon and oxygen atoms, alternating in occurrence. These molecules have hydrocarbon groups attached to the silicon side chain. Some widely used cyclosiloxanes include hexamethylcyclotrisiloxane (D3), octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6). They are colorless to straw-colored liquids, less dense than water, and partially soluble in water .


Synthesis Analysis

Cyclosiloxanes can be synthesized through hydrolytic polycondensation of dichlorosilane and trimethylchlorosilane in concentrated hydrochloric acid. Volatile cyclosiloxanes are distilled from hydrolysis products of dichlorosilane .


Molecular Structure Analysis

where Me = CH3, R = CH3 (most often) or another organic group or H, m ≥ 0, n ≥ 1 .


Chemical Reactions Analysis

Hydrolytic oxidation of hydrosilanes in acetonitrile, catalyzed by an N-heterocyclic carbene organocatalyst, produces hydrogen gas and cyclosiloxanes. The reaction selectively yields cyclosiloxanes without contamination of silanols .


Physical And Chemical Properties Analysis

Cyclosiloxanes are colorless to straw-colored liquids, less dense than water, and partially soluble in water. They are flammable and may form explosive mixtures with air. Special care is needed to avoid contamination during sample collection, storage, and analysis .

Scientific Research Applications

Chemical Hydrides for Hydrogen Storage

Cycloalkanes, closely related to cyclosiloxanes with methyl hydrogen groups, are identified as promising media for hydrogen storage due to their high capacity (6.5 wt% and 60 – 62 kg H₂/m³). A novel approach using liquid organic hydrides (LOH) through catalytic reactions of dehydrogenation of cycloalkanes and hydrogenation of corresponding aromatics presents a viable process for hydrogen supply (Biniwale et al., 2008).

Hydrogen Production from Phototrophic Microorganisms

Research into the production of biohydrogen using phototrophic microorganisms highlights the environmental benefits and potential of microalgal biomass derived from cyclosiloxanes as a raw source for hydrogen production. Genetic modification of cyanobacteria and the use of modern photobioreactors aim to enhance biohydrogen yield, showcasing the relevance of cyclosiloxanes in bioenergy research (Bolatkhan et al., 2019).

Dehydrocondensation of Hydrogen-Containing Cyclosiloxanes

The dehydrocondensation reactions of hydrogen-containing cyclosiloxanes under alkali conditions are studied to produce cyclolinear ladder polymers and octamers. These reactions offer insights into the formation mechanisms of cyclosiloxane-based polymers, demonstrating their utility in creating materials with specific structural and chemical properties (Martynova & Korchkov, 1983).

Self-Assembled Monolayer-Enhanced Hydrogen Sensing

Cyclosiloxanes contribute to advancements in hydrogen sensing technology. For example, the use of a siloxane self-assembled monolayer enhances the sensitivity and response time of palladium-based hydrogen sensors. This application underscores the role of cyclosiloxanes in developing more efficient and sensitive hydrogen detection methods (Xu et al., 2005).

High-Temperature Stability of Crosslinked Siloxanes

The stability of highly crosslinked cyclotetrasiloxane glasses derived from compounds including Me(H)SiO is investigated, revealing their resilience and integrity at high temperatures. This research emphasizes the potential of cyclosiloxanes in creating materials that maintain stability and performance under extreme conditions (Michalczyk et al., 1993).

Safety And Hazards

Cyclosiloxanes are highly flammable and may produce irritating, corrosive, and toxic gases in a fire. Proper precautions are necessary during handling and storage .

Future Directions

As the market for clean hydrogen grows, it is essential to scale up technologies and bring down costs to allow hydrogen to become widely used. Monitoring and evaluating the efficacy of substituting cyclosiloxanes as less toxic alternatives for other chemicals is crucial .

properties

InChI

InChI=1S/C3H9O3Si3/c1-7-4-8(2)6-9(3)5-7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIIPLPRZYINCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1O[Si](O[Si](O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O3Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867437
Record name 2,4,6-Trimethyl-1,3,5,2,4,6-trioxatrisilinane-2,4,6-triyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethyl-1,3,5,2,4,6-trioxatrisilinane

CAS RN

68037-53-6, 13269-39-1
Record name Cyclosiloxanes, Me hydrogen
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Record name Cyclosiloxanes, Me hydrogen
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Record name Cyclosiloxanes, Me hydrogen
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